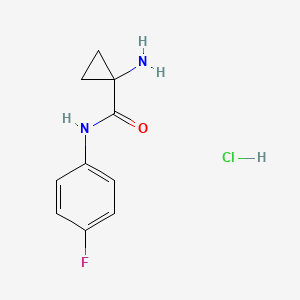
1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride
Overview
Description
1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H12ClFN2O and its molecular weight is 230.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride (commonly referred to as 1-AF-CCP) is a synthetic organic compound notable for its unique cyclopropane structure, which includes an amino group and a fluorophenyl moiety. This compound has attracted interest in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic properties.
- Molecular Formula : CHClFNO
- Molar Mass : Approximately 230.67 g/mol
- Structural Features : The compound features a cyclopropane ring, an amino group, and a fluorinated aromatic ring, which may enhance its pharmacological profile compared to similar compounds.
Biological Activity Overview
Research indicates that 1-AF-CCP exhibits several biological activities, primarily focusing on its potential as an anti-inflammatory and analgesic agent. The following table summarizes the biological activities associated with 1-AF-CCP and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amino group, fluorophenyl moiety | Anti-inflammatory, potential kinase inhibition |
| N-(4-fluorophenyl)cyclopropanecarboxamide | Lacks amino group | Moderate anti-inflammatory effects |
| N-(phenyl)cyclopropanecarboxamide | Lacks fluorine substituent | Varies; some show anti-cancer properties |
| Cyclopropylamine derivatives | Amino group on cyclopropane | Diverse activities; some are neuroactive |
The biological activity of 1-AF-CCP is hypothesized to stem from its ability to interact with various biological targets. Preliminary studies suggest that it may modulate the activity of certain kinases involved in inflammatory pathways and cancer progression. The presence of the amino group allows for hydrogen bonding with biological molecules, enhancing its potential efficacy.
Case Studies and Research Findings
- Anti-inflammatory Effects : In vitro studies have shown that compounds similar to 1-AF-CCP can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. For instance, compounds with similar cyclopropane structures have demonstrated significant inhibition of cytokine production in macrophage cell lines.
- Kinase Inhibition : There is emerging evidence that 1-AF-CCP could inhibit specific kinases relevant to cancer therapy. Kinase inhibitors are crucial in cancer treatment as they can block pathways that lead to tumor growth. Further research is required to elucidate the specific kinases affected by this compound.
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of structurally related cyclopropane derivatives revealed that while some compounds showed promising anti-cancer activity against leukemia cell lines, 1-AF-CCP's specific cytotoxic profile remains to be fully characterized.
Future Research Directions
Given the current lack of extensive literature on 1-AF-CCP, several avenues for future research can be proposed:
- In vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of 1-AF-CCP in models of inflammation and cancer.
- Mechanistic Studies : Detailed investigations into the molecular interactions between 1-AF-CCP and its biological targets could reveal insights into its mechanism of action.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure of 1-AF-CCP may help identify more potent derivatives with enhanced therapeutic profiles.
Properties
IUPAC Name |
1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-7-1-3-8(4-2-7)13-9(14)10(12)5-6-10;/h1-4H,5-6,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZBXCPBWRWTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















